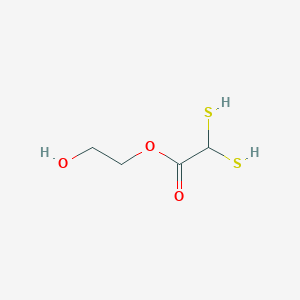
Ethylene glycol bis-mercaptoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycoldimercaptoacetate is a chemical compound with the molecular formula C6H10O4S2. It is known for its clear liquid form and is used primarily as a crosslinking agent for rubbers and an accelerator in curing epoxy resins . This compound is produced through the esterification of ethylene glycol with thioglycolic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycoldimercaptoacetate is synthesized by esterifying ethylene glycol with thioglycolic acid. The reaction typically involves heating the mixture of ethylene glycol and thioglycolic acid to a temperature range of 70-80°C in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out under vacuum conditions to remove water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of glycoldimercaptoacetate follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Glycoldimercaptoacetate undergoes various chemical reactions, including nucleophilic substitution and coupling reactions. One notable reaction is the thiol-epoxy reaction, where glycoldimercaptoacetate reacts with epoxy compounds to form disulfide bonds .
Common Reagents and Conditions:
Thiol-Epoxy Reaction: This reaction is typically catalyzed by bases such as lithium hydroxide, trimethylamine, or tetrabutylammonium fluoride.
Oxidation and Reduction: Glycoldimercaptoacetate can also undergo oxidation and reduction reactions, although these are less common in practical applications.
Major Products: The major products formed from the thiol-epoxy reaction include disulfide-linked compounds, which are valuable in various industrial applications .
Scientific Research Applications
Glycoldimercaptoacetate has several scientific research applications, including:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and resins.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in biomedical materials.
Mechanism of Action
The mechanism of action of glycoldimercaptoacetate primarily involves its thiol groups. In the thiol-epoxy reaction, the thiol group is deprotonated by a base catalyst, forming a thiolate anion. This anion then attacks the epoxy group, leading to the formation of a disulfide bond . This mechanism is crucial for its role as a crosslinking agent and in forming stable polymer networks.
Comparison with Similar Compounds
Ethylenebis(thioglycolate): Similar in structure and used in similar applications.
Ethylene glycol bismercaptoacetate: Another compound with similar properties and applications.
Uniqueness: Glycoldimercaptoacetate is unique due to its specific reactivity with epoxy compounds and its ability to form stable disulfide bonds under mild conditions. This makes it particularly valuable in applications requiring precise control over crosslinking and polymer formation .
Properties
Molecular Formula |
C4H8O3S2 |
|---|---|
Molecular Weight |
168.2 g/mol |
IUPAC Name |
2-hydroxyethyl 2,2-bis(sulfanyl)acetate |
InChI |
InChI=1S/C4H8O3S2/c5-1-2-7-3(6)4(8)9/h4-5,8-9H,1-2H2 |
InChI Key |
VSZSIEBALNXIFG-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C(S)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


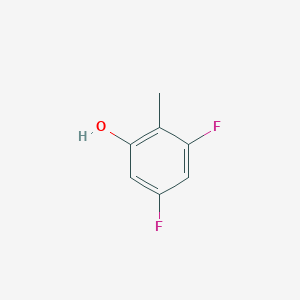
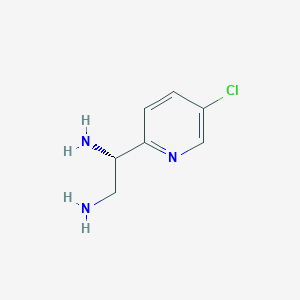
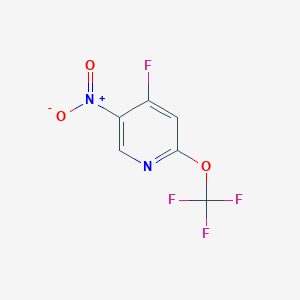
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)
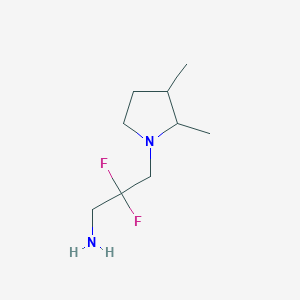
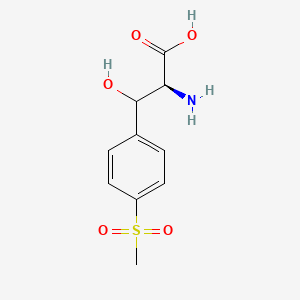

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-](/img/structure/B13152864.png)
![3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13152866.png)
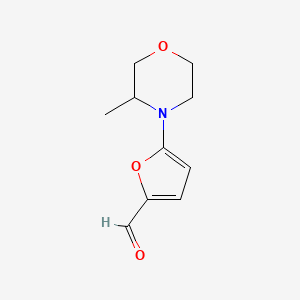
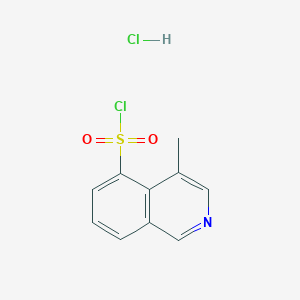
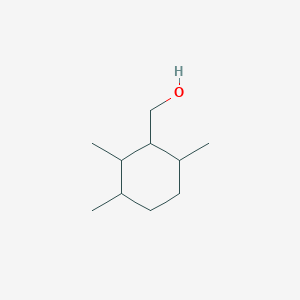
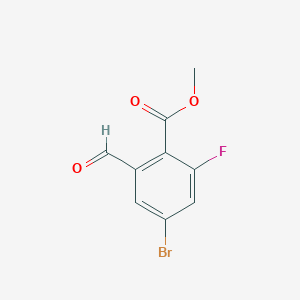
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)
